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Compound of Interest

Compound Name:
(2-Methyl-benzylamino)-acetic

acid

Cat. No.: B1626162 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (2-Methyl-
benzylamino)-acetic acid. The information is compiled from publicly available data on

structurally related compounds, offering a predictive analysis of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document

also outlines generalized experimental protocols for obtaining such data.

Chemical Structure and Properties
(2-Methyl-benzylamino)-acetic acid is a derivative of the amino acid glycine, where one of

the amino protons is replaced by a 2-methylbenzyl group.

Property Value

Molecular Formula C₁₀H₁₃NO₂

Molecular Weight 179.22 g/mol

IUPAC Name 2-((2-Methylbenzyl)amino)acetic acid

CAS Number Not available
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The following tables summarize the expected spectroscopic data for (2-Methyl-benzylamino)-
acetic acid. This data is inferred from the analysis of similar compounds and known

spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
The ¹H NMR spectrum is anticipated to provide distinct signals for the aromatic, benzylic,

methylene, and methyl protons.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.2-7.4 Multiplet 4H
Aromatic protons

(C₆H₄)

~ 4.1 Singlet 2H
Benzylic protons (-

CH₂-Ph)

~ 3.3 Singlet 2H
Methylene protons (-

CH₂-COOH)

~ 2.4 Singlet 3H Methyl protons (-CH₃)

~ 10-12 Broad Singlet 1H
Carboxylic acid proton

(-COOH)

~ 2-3 Broad Singlet 1H Amine proton (-NH-)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
The ¹³C NMR spectrum will show characteristic peaks for the carboxylic acid, aromatic,

benzylic, methylene, and methyl carbons.
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Chemical Shift (δ, ppm) Assignment

~ 170-175 Carboxylic acid carbon (-COOH)

~ 135-140 Quaternary aromatic carbon (C-CH₃)

~ 130-135 Quaternary aromatic carbon (C-CH₂NH)

~ 125-130 Aromatic carbons (-CH)

~ 50-55 Benzylic carbon (-CH₂-Ph)

~ 45-50 Methylene carbon (-CH₂-COOH)

~ 18-22 Methyl carbon (-CH₃)

IR (Infrared) Spectroscopy Data
The IR spectrum will exhibit characteristic absorption bands for the various functional groups

present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

3000-2850 Medium
C-H stretch (Aromatic and

Aliphatic)

~ 1700 Strong C=O stretch (Carboxylic acid)

~ 1600, ~1450 Medium-Weak C=C stretch (Aromatic ring)

~ 1150 Medium C-N stretch

~ 750 Strong
C-H bend (Ortho-substituted

aromatic)

MS (Mass Spectrometry) Data
Mass spectrometry will provide information about the molecular weight and fragmentation

pattern of the molecule.
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m/z (Mass-to-charge ratio) Relative Intensity Assignment

179 High [M]⁺, Molecular ion

105 High
[M - CH₂COOH]⁺, loss of the

acetic acid moiety

91 Medium [C₇H₇]⁺, Tropylium ion

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Specific

parameters may need to be optimized based on the instrument and sample.

NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Dissolve 5-10 mg of (2-Methyl-benzylamino)-acetic acid in approximately 0.6 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include

a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to

obtain a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number

of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to

¹H NMR.

IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Record a background spectrum of the empty ATR accessory.

Record the sample spectrum. The spectrum is typically collected over a range of 4000-400

cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry
Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray

Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation:

Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as

methanol or acetonitrile/water.

The solution is then infused directly into the mass spectrometer or injected via a liquid

chromatography system.

Data Acquisition:

Acquire the mass spectrum in positive or negative ion mode.

The mass range should be set to scan beyond the expected molecular weight (e.g., m/z 50-

500).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized compound like (2-Methyl-benzylamino)-acetic acid.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of (2-Methyl-
benzylamino)-acetic acid.

This guide provides a foundational understanding of the expected spectroscopic properties of

(2-Methyl-benzylamino)-acetic acid. Experimental verification is essential to confirm these

predictions and to fully characterize the compound.

To cite this document: BenchChem. [Spectroscopic Profile of (2-Methyl-benzylamino)-acetic
acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1626162#spectroscopic-data-of-2-methyl-
benzylamino-acetic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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